2-[4-(2,1,3-Benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol, also known as compound 7c in the relevant research, is a synthetic hydroxyethyl substituted piperazine derivative. It is classified as a σ1 receptor ligand due to its high affinity for this receptor subtype. Scientific research has primarily focused on its potential as an anti-cancer agent due to its interaction with the σ1 receptor, which is overexpressed in various tumor cell lines.
The synthesis of 2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol was achieved through a multi-step process starting from either (S)- or (R)-aspartate. The researchers explored three different synthetic strategies to prepare hydroxyethyl substituted piperazines with variations in substituents at the N-atoms. Unfortunately, the specific synthetic route and detailed reaction parameters leading to 7c are not explicitly provided in the available abstract.
2-[4-(2,1,3-Benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol (7c) demonstrated potent σ1 receptor binding affinity in both guinea pig brain and human RPMI 8226 tumor cell lines. The study highlighted its ability to selectively inhibit the growth of three human tumor cell lines at low micromolar concentrations (IC50 values). Notably, 7c induced apoptosis in the RPMI-8226 cell line, a characteristic indicative of its potential as an anti-cancer agent.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: